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Compound of Interest

Compound Name: LY2811376

Cat. No.: B608720

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, pharmacology, and experimental evaluation of LY2811376, a
potent, orally available, non-peptidic inhibitor of 3-site amyloid precursor protein cleaving
enzyme 1 (BACEL1L). Developed by Eli Lilly and Company, LY2811376 was a promising
therapeutic candidate for Alzheimer's disease before its clinical development was halted due to
toxicology findings. This document is intended for researchers, scientists, and drug
development professionals.

Chemical Structure and Physicochemical Properties

LY2811376, with the IUPAC name (4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-dihydro-4-
methyl-4H-1,3-thiazin-2-amine, is a synthetic organic small molecule. Its chemical and
physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of LY2811376
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Identifier Value

(4S)-4-[2,4-difluoro-5-(5-pyrimidinyl)phenyl]-5,6-

IUPAC Name ) L .
dihydro-4-methyl-4H-1,3-thiazin-2-amine

CAS Number 1194044-20-6[1]

Molecular Formula Ci1sH14F2N4S[1]
FC(C=C(F)C([C@]1(C)CCSC(N)=N1)=C2)=C2C

SMILES (C=C(RC(C@]1(C) (N)=N1)=C2)
3=CN=CN=C3[1]

InChl Key MIQMRGWYPNIERM-HNNXBMFYSA-N

Table 2: Physicochemical Properties of LY2811376

Property Value

Molecular Weight 320.4 g/mol [1]

DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25

Solubility mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5
mg/mL[1]

Hydrogen Bond Acceptors 4

Hydrogen Bond Donors 1

Rotatable Bonds 2

Topological Polar Surface Area 89.46 A2

XLogP3 2.37

Pharmacological Properties and Mechanism of
Action

LY2811376 is a potent inhibitor of BACEL, the rate-limiting enzyme in the amyloidogenic
processing of the amyloid precursor protein (APP). By inhibiting BACE1, LY2811376 reduces
the production of amyloid-beta (AB) peptides, which are believed to be central to the
pathophysiology of Alzheimer's disease.
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BACEZ1 Inhibition and Selectivity

LY2811376 demonstrates concentration-dependent inhibition of human BACE1 (hBACEL1).[2] It
exhibits selectivity for BACEL over the related aspartyl protease BACE2 and other proteases

like cathepsin D, pepsin, and renin.[3][4]

Table 3: In Vitro Potency and Selectivity of LY2811376

Parameter Substrate/Enzyme Value
ICso hBACEL (synthetic peptide) 239 nM[3][5]
ICs0 hBACEL1 (chimeric protein) 249 nM[3][5]

ECso (AP secretion)

APP-overexpressing HEK293

cells

~300 nM[3]

ECso (AP secretion)

Primary neuronal cultures

(PDAPP transgenic mouse)

~100 NM[3]

Selectivity

BACEL1 vs BACE2

~10-fold[3][4]

Selectivity

BACEL1 vs Cathepsin D,

Pepsin, Renin

>50-fold[3][4]

Signaling Pathway of BACEL1 Inhibition

The mechanism of action of LY2811376 involves the direct inhibition of BACE1, which alters
the proteolytic processing of APP. The following diagram illustrates the amyloidogenic pathway

and the point of intervention for BACEL1 inhibitors.
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Figure 1: Amyloid Precursor Protein (APP) processing pathways.

In Vivo and In Vitro Efficacy

LY2811376 has demonstrated robust, dose-dependent reductions in AB levels in both cell-
based assays and animal models.

Cell-Based Assays

In human embryonic kidney (HEK293) cells overexpressing APP, LY2811376 treatment led to a
concentration-dependent decrease in Af secretion.[3] Similar effects were observed in primary
neuronal cultures from PDAPP transgenic mice, a model of Alzheimer's disease.[3]

Animal Models

Oral administration of LY2811376 to APPV717F transgenic mice resulted in significant, dose-
dependent reductions in brain levels of AB, as well as the direct BACEL cleavage products,
soluble APP (sAPP[) and the C-terminal fragment C99.[3] In beagle dogs, a single oral dose
of LY2811376 led to a substantial and sustained reduction of Ap in both plasma and
cerebrospinal fluid (CSF).[2]

Table 4: In Vivo Pharmacodynamic Effects of LY2811376
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Animal Model Dose Route Effect
Dose-dependent
APPV717F o _
o 10, 30, 100 mg/kg Oral reduction in brain ApB,
Transgenic Mice
SAPP[3, and C99[3]
Maximal 85%
reduction in plasma
Beagle Dogs 5 mg/kg Oral AP1-x; significant
reduction in CSF
AB1-x[2]
~20% mean reduction
Healthy Human )
30 mg Oral in CSF ABi-40 and
Volunteers
AB1-42[2]
~54% mean reduction
in CSF AB1-40 and
Healthy Human
90 mg Oral AB1-42; ~42%
Volunteers L
reduction in CSF
sAPPf[2]
Pharmacokinetics

Pharmacokinetic studies in beagle dogs and humans revealed that LY2811376 is orally

bioavailable and penetrates the central nervous system.

Table 5: Pharmacokinetic Parameters of LY2811376
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Species Dose Parameter Value
Beagle Dog 5 mg/kg oral Tmax (plasma) ~1 hour[2]
Cmax (plasma) 1915 ng/mL][2]

AUC (plasma) 12,300 ng-h/mL][2]

ta/2 (plasma) 6.8 hours|[2]

Healthy Human 90 mg oral Tmax (plasma) 2 hours[2]

Cmax (plasma)

242 ng/mL[2]

AUCo-o (plasma)

4560 ng-h/mL[2]

ta/2 (plasma) ~40 hours|[2]
Tmax (CSF) ~5 hOUfS[Z]
CSF/Plasma AUC

) ~0.33[2]
Ratio

Toxicology and Discontinuation of Development

The clinical development of LY2811376 was halted due to toxicology findings in preclinical

studies. Long-term administration in rats was associated with retinal pathology.

Experimental Protocols
BACE1 Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds

against BACEL1 using a Forster Resonance Energy Transfer (FRET) substrate.
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Reagent Preparation

Prepare Assay Buffer

(e.g., Sodium Acetate, pH 4.5)

Dilute Recombinant
Human BACE1

Dilute FRET Substrate

Prepare Serial Dilutions
of LY2811376

-

~

Assay Procedure

Add Buffer, LY2811376,

and BACEL1 to 96-well plate

Pre-incubate at 37°C
(10-15 min)

Initiate reaction by
adding FRET Substrate

Measure fluorescence kinetically
(e.g., Ex: 320nm, Em: 405nm)

Data A{lalysis

Calculate reaction rates

l

Plot % Inhibition vs.
[LY2811376]

Determine ICso value
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4 )
Cell Culture
Seed HEK293 cells expressing
APP in a 96-well plate
Compound Treatment
Incubate for 24 hours Prepare serial dilutions
(37°C, 5% CO2) of LY2811376 in media

. ) :

Replace media with media
containing LY2811376 or vehicle

Incubate for 24-48 hours

AP Quantification

Collect cell culture supernatant

Quantify AB levels
(e.g., APBao, AB42) using ELISA

Calculate % AP reduction
and determine ECso

-

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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